molecular formula C7H13IO2 B2484824 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane CAS No. 98095-37-5

4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane

Cat. No. B2484824
CAS RN: 98095-37-5
M. Wt: 256.083
InChI Key: BABASTDSXZONTL-UHFFFAOYSA-N
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Description

The compound “4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane” is an organoiodine compound. Organoiodine compounds are organic compounds that contain one or more carbon–iodine bonds. They occur widely in organic chemistry, but are relatively rare in nature .


Synthesis Analysis

While specific synthesis methods for “4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane” are not available, similar compounds such as (2-Iodoethyl)benzene are often synthesized through halogenation reactions . Halogenation is a chemical reaction that involves the addition of one or more halogens to a compound or material .


Molecular Structure Analysis

The molecular structure of a similar compound, 4-(2-Iodoethyl)-2-isopropylmorpholine, has been analyzed . It’s important to note that the exact structure would depend on the specific arrangement of the atoms and functional groups in the molecule .


Chemical Reactions Analysis

The chemical reactions of organoiodine compounds can vary widely depending on their structure and the conditions under which they are reacted . For instance, (2-Iodoethyl)benzene is reported to undergo triethyl borane-mediated intermolecular radical addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane” would depend on its specific structure. For instance, (2-Iodoethyl)benzene is a clear red-brown liquid with a boiling point of 122-123 °C/13 mmHg and a density of 1.603 g/mL at 25 °C .

Scientific Research Applications

Mechanism of Action

Safety and Hazards

The safety and hazards associated with a compound like “4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane” would depend on its specific properties. For example, (2-Iodoethyl)benzene is classified as a warning under the GHS classification and has hazard statements H315-H319-H335 .

Future Directions

The future directions for research into organoiodine compounds like “4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane” could involve exploring their potential applications in various fields, such as the design of new materials .

properties

IUPAC Name

4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13IO2/c1-7(2)9-5-6(10-7)3-4-8/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABASTDSXZONTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CCI)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane

CAS RN

98095-37-5
Record name 4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Triphenylphosphine (172 mmol, 45 g) and imidazole (172 mmol, 12 g) were dissolved in THF/acetonitrile (3:1, 300 ml). The mixture was cooled under an ice bath, and iodine (172 mmol, 44 g) was added in four portions with vigorous stirring over 20 minutes. The resulting slurry was warmed to 20° C. and then cooled to 0° C. (±)-2-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-ethanol (156 mmol, 25 g) was added dropwise to the reaction mixture over 15 minutes. The mixture was stirred at room temperature overnight. The mixture was concentrated, diluted with 5% sodium bicarbonate solution and extracted with hexane. The combined organic layer was dried with MgSO4 and concentrated. Silica gel chromatography gave 4-(2-iodo-ethyl)-2,2-dimethyl-[1,3]dioxolane as a clear oil; 1H NMR (400 MHz, CDCl3): δ 4.18–4.12 (m, 1H), 4.06 (dd, 1H, J1=8.0 Hz, J2=6.1 Hz), 3.55 (dd, 1H, J1=8.0 Hz, J2=6.5 Hz), 3.28–3.17 (m, 2 H), 2.11–1.98 (m, 2H), 1.38 (s, 3H), 1.33 (s, 3H).
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
THF acetonitrile
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three

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